Cas no 1499675-89-6 (6-(2-methylbut-3-yn-2-yl)aminopyrazine-2-carboxylic acid)
L'acido 6-(2-metilbut-3-in-2-il)aminopirazina-2-carbossilico è un composto eterociclico strutturalmente complesso, caratterizzato da un nucleo pirazinico funzionalizzato con un gruppo carbossilico in posizione 2 e una catena laterale aminica ramificata contenente un gruppo alchinico in posizione 3. La sua struttura unica combina reattività elettrofila (grazie al gruppo carbossilico) e nucleofila (tramite l'amino gruppo), rendendolo un versatile intermedio sintetico per applicazioni farmaceutiche e agrochimiche. La presenza del gruppo alchinico offre ulteriori possibilità di modificazione tramite reazioni di cicloaddizione o cross-coupling. La sua stabilità termica e solubilità moderata in solventi polari ne facilitano l'utilizzo in condizioni di reazione eterogenee.

1499675-89-6 structure
Nome del prodotto:6-(2-methylbut-3-yn-2-yl)aminopyrazine-2-carboxylic acid
6-(2-methylbut-3-yn-2-yl)aminopyrazine-2-carboxylic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-1449124
- AKOS015797060
- 6-[(2-methylbut-3-yn-2-yl)amino]pyrazine-2-carboxylicacid
- 1499675-89-6
- 6-[(2-methylbut-3-yn-2-yl)amino]pyrazine-2-carboxylic acid
- 2-Pyrazinecarboxylic acid, 6-[(1,1-dimethyl-2-propyn-1-yl)amino]-
- 6-(2-methylbut-3-yn-2-yl)aminopyrazine-2-carboxylic acid
-
- Inchi: 1S/C10H11N3O2/c1-4-10(2,3)13-8-6-11-5-7(12-8)9(14)15/h1,5-6H,2-3H3,(H,12,13)(H,14,15)
- Chiave InChI: KUXVVHWWVREKNG-UHFFFAOYSA-N
- Sorrisi: OC(C1=CN=CC(=N1)NC(C#C)(C)C)=O
Proprietà calcolate
- Massa esatta: 205.085126602g/mol
- Massa monoisotopica: 205.085126602g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 15
- Conta legami ruotabili: 4
- Complessità: 292
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.7
- Superficie polare topologica: 75.1Ų
Proprietà sperimentali
- Densità: 1.301±0.06 g/cm3(Predicted)
- Punto di ebollizione: 415.6±45.0 °C(Predicted)
- pka: 0.55±0.10(Predicted)
6-(2-methylbut-3-yn-2-yl)aminopyrazine-2-carboxylic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1449124-0.05g |
6-[(2-methylbut-3-yn-2-yl)amino]pyrazine-2-carboxylic acid |
1499675-89-6 | 0.05g |
$924.0 | 2023-06-06 | ||
Enamine | EN300-1449124-500mg |
6-[(2-methylbut-3-yn-2-yl)amino]pyrazine-2-carboxylic acid |
1499675-89-6 | 500mg |
$671.0 | 2023-09-29 | ||
Enamine | EN300-1449124-1000mg |
6-[(2-methylbut-3-yn-2-yl)amino]pyrazine-2-carboxylic acid |
1499675-89-6 | 1000mg |
$699.0 | 2023-09-29 | ||
Enamine | EN300-1449124-0.25g |
6-[(2-methylbut-3-yn-2-yl)amino]pyrazine-2-carboxylic acid |
1499675-89-6 | 0.25g |
$1012.0 | 2023-06-06 | ||
Enamine | EN300-1449124-10.0g |
6-[(2-methylbut-3-yn-2-yl)amino]pyrazine-2-carboxylic acid |
1499675-89-6 | 10g |
$4729.0 | 2023-06-06 | ||
Enamine | EN300-1449124-5000mg |
6-[(2-methylbut-3-yn-2-yl)amino]pyrazine-2-carboxylic acid |
1499675-89-6 | 5000mg |
$2028.0 | 2023-09-29 | ||
Enamine | EN300-1449124-5.0g |
6-[(2-methylbut-3-yn-2-yl)amino]pyrazine-2-carboxylic acid |
1499675-89-6 | 5g |
$3189.0 | 2023-06-06 | ||
Enamine | EN300-1449124-100mg |
6-[(2-methylbut-3-yn-2-yl)amino]pyrazine-2-carboxylic acid |
1499675-89-6 | 100mg |
$615.0 | 2023-09-29 | ||
Enamine | EN300-1449124-1.0g |
6-[(2-methylbut-3-yn-2-yl)amino]pyrazine-2-carboxylic acid |
1499675-89-6 | 1g |
$1100.0 | 2023-06-06 | ||
Enamine | EN300-1449124-250mg |
6-[(2-methylbut-3-yn-2-yl)amino]pyrazine-2-carboxylic acid |
1499675-89-6 | 250mg |
$642.0 | 2023-09-29 |
6-(2-methylbut-3-yn-2-yl)aminopyrazine-2-carboxylic acid Letteratura correlata
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
1499675-89-6 (6-(2-methylbut-3-yn-2-yl)aminopyrazine-2-carboxylic acid) Prodotti correlati
- 1436230-38-4(N-(1-Cyano-1-cyclopropylethyl)-2-[[1-(4,5-dimethyl-2-thiazolyl)-1-methylethyl]amino]acetamide)
- 1492362-88-5(Piperazine, 1-(3-methoxyphenyl)-3,5-dimethyl-)
- 2137917-84-9(5-(Aminomethyl)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid)
- 59719-77-6(4-Ethoxy-3-nitrobenzoic acid)
- 2828445-76-5(2-(2,4-Difluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2138074-06-1(3-bromo-4-(4-methoxycyclohexyl)oxyoxolane)
- 7241-08-9(sodium (thiomorpholine-4-carbothioyl)sulfanide)
- 101257-48-1(Phenol, 5-methoxy-4-methyl-2-nitro-)
- 2248395-73-3(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutylpropanoate)
- 1805394-41-5(3-Bromo-2-(difluoromethyl)-6-fluoro-5-methoxypyridine)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso